2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, dinitrophenyl, and sulfanyl groups, along with two nitrile groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR) involving malononitrile, 2-arylidenemalononitrile, and S-nucleophiles .
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign protocols and efficient catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which share the same core structure but differ in the substituents attached to the pyridine ring .
Uniqueness
What sets 2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile apart is the presence of the dinitrophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C13H6N6O4S |
---|---|
Molecular Weight |
342.29 g/mol |
IUPAC Name |
2-amino-6-(2,4-dinitrophenyl)sulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H6N6O4S/c14-5-7-3-8(6-15)13(17-12(7)16)24-11-2-1-9(18(20)21)4-10(11)19(22)23/h1-4H,(H2,16,17) |
InChI Key |
YNWHUNAFMVYNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
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